molecular formula C12H11N7OS B12159152 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Katalognummer: B12159152
Molekulargewicht: 301.33 g/mol
InChI-Schlüssel: XHAHDVSAOKYCMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a tetrazole ring, a phenyl group, and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The final step involves coupling the tetrazole-phenyl intermediate with the thiadiazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.

Medicine

Medically, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating infections, cancer, and inflammatory diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    4-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole and phenyl groups but lacks the thiadiazole ring and the propanamide group.

Uniqueness

The uniqueness of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the tetrazole, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H11N7OS

Molekulargewicht

301.33 g/mol

IUPAC-Name

3-[4-(tetrazol-1-yl)phenyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H11N7OS/c20-11(15-12-16-14-8-21-12)6-3-9-1-4-10(5-2-9)19-7-13-17-18-19/h1-2,4-5,7-8H,3,6H2,(H,15,16,20)

InChI-Schlüssel

XHAHDVSAOKYCMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC(=O)NC2=NN=CS2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.